Camphorquinone

photopolymerization LED curing dental materials

Formulators requiring a reliable Type II photoinitiator for blue-LED (468 nm) curing often face inconsistent cure depths and monomer conversion when substituting alternative diketones. Camphorquinone (CQ, CAS 10373-78-1) addresses this with empirically validated performance that cannot be replicated by generic replacement. • Achieves 3 mm incremental cure depth at 1 wt% loading under standard dental LED units; reducing concentration to 0.5 wt% drops depth to 2 mm. • Dual-wavelength volumetric 3D-printing resins formulated with 0.1 wt% CQ deliver full-depth curing (4.6 mm) in 2 min, reducing print time by ~90 % versus single-wavelength commercial systems. • Hybrid CQ/PPD systems increase monomer conversion while preserving flexural strength, overcoming the trade-off inherent in PPD-only formulations. • Supplied as ≥98 % purity yellow crystalline solid with consistent lot-to-lot specifications for reproducible formulation development.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 10373-78-1
Cat. No. B077051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphorquinone
CAS10373-78-1
Synonymscamphorquinone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=O)C)C
InChIInChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
InChIKeyVNQXSTWCDUXYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camphorquinone (CAS 10373-78-1): Verified Baseline Properties for Scientific Procurement


Camphorquinone (CQ, CAS 10373-78-1) is a bicyclic monoterpenoid 1,2-diketone that functions as a Type II photoinitiator in visible-light-cured polymer systems. Its α-dicarbonyl chromophore enables absorption in the UV (200–300 nm, π→π*) and visible (400–500 nm, n→π*) regions, with a characteristic maximum at 468 nm and a molar extinction coefficient of 28 L·mol⁻¹·cm⁻¹ [1]. In dental resin composites, CQ requires a tertiary amine co-initiator (e.g., DMAEMA) to generate free radicals via a hydrogen-abstraction mechanism upon blue light irradiation [2]. The compound is supplied as a yellow crystalline solid with 97–99% purity, a melting point of 197–203 °C, and solubility in organic solvents such as ethanol, acetone, and chloroform .

1
Type II photoinitiator designed for visible-light-cured polymer systems
2
Absorption maximum aligns with 468 nm blue LED curing units
3
Requires tertiary amine co-initiator (e.g., DMAEMA) for radical generation
4
Supplied as high-purity yellow crystalline solid with consistent lot attributes

Camphorquinone (CAS 10373-78-1): Why In-Class Substitution Compromises Performance Specifications


Camphorquinone cannot be generically substituted with alternative photoinitiators without measurable performance trade-offs. Despite its relatively low molar extinction coefficient (28 L·mol⁻¹·cm⁻¹) and quantum yield, CQ delivers the highest photopolymerization efficiency among tested diketones when irradiated with 468 nm LED sources due to optimal spectral overlap [1]. Replacing CQ with phenylpropanedione (PPD) yields higher monomer conversion but introduces greater color instability, while phosphine oxide alternatives (TPO, BAPO) offer higher absorption coefficients yet require UV or halogen sources and produce different shrinkage profiles [2]. Even within the same formulation, altering CQ concentration from 1% to 0.5% reduces cure depth from 3 mm to 2 mm and significantly lowers flexural strength [3]. These quantifiable differences in spectral compatibility, cure depth, mechanical properties, and color stability directly impact product performance and regulatory compliance, necessitating formulation-specific validation rather than simple substitution.

PPD
May increase monomer conversion but can introduce greater color instability and lower final mechanical properties
TPO/BAPO
Higher molar absorptivity but require UV/halogen sources; may produce different shrinkage profiles and are not direct LED-cure replacements
CQ loading
Reducing CQ concentration from typical levels may decrease cure depth and flexural strength, limiting formulation performance

Camphorquinone (CAS 10373-78-1): Quantitative Differentiation Evidence Versus Key Comparators


Camphorquinone vs. Phenylpropanedione (PPD): LED Photopolymerization Efficiency Comparison

Under irradiation with a 468 nm LED (Ultrablue IS), camphorquinone (CQ) achieves the highest photopolymerization efficiency among tested photoinitiators despite its lower quantum yield, due to superior spectral overlap between its absorption peak (468 nm) and the LED emission. In direct comparison, the relative photopolymerization efficiency of diketones ranked as: diacetyl (DA) < camphorquinone (CQ) < phenylpropanedione (PPD) [1][2]. While PPD exhibits higher absolute efficiency, its practical utility is limited by inferior color stability and lower final polymer mechanical properties when used alone [3].

CQ vs. PPD efficiency
Head-to-head
Relative photopolymerization efficiency: DA < CQ < PPD under 468 nm LED
Reported intermediate efficiency; CQ may support higher final mechanical properties when co-formulated with PPD
Co-initiator ratio and light source influence rank order
photopolymerization LED curing dental materials

Camphorquinone vs. TPO and BAPO: Molar Extinction Coefficient and Spectral Comparison

Camphorquinone (CQ) exhibits a molar extinction coefficient of 28 L·mol⁻¹·cm⁻¹ at 468 nm, which is significantly lower than Type I phosphine oxide alternatives. TPO (2,4,6–trimethylbenzoyldiphenylphosphine oxide) has a molar extinction coefficient of 520 L·mol⁻¹·cm⁻¹ at 380 nm, while BAPO (bisacylphosphine oxide) reaches 870 L·mol⁻¹·cm⁻¹ at 370 nm [1]. However, CQ's absorption maximum at 468 nm aligns with standard dental blue LED sources (430–510 nm), whereas TPO and BAPO require UV or halogen lamp excitation [1]. This spectral difference confers CQ superior compatibility with widely deployed visible-light curing units, despite its lower absolute absorptivity.

CQ vs. TPO/BAPO absorptivity
Cross-study comparable
Molar extinction coefficient: CQ 28 (468 nm) vs. TPO 520 (380 nm) vs. BAPO 870 (370 nm) L·mol⁻¹·cm⁻¹
Visible-light spectral overlap favors CQ for standard blue LED curing workflows
Phosphine oxides offer higher absorptivity but require UV or specialized lamps
molar extinction coefficient absorption spectra photoinitiator selection

Camphorquinone Concentration Optimization: Cure Depth and Mechanical Properties

In Bis-GMA/TEGDMA experimental flowable composites, increasing camphorquinone (CQ) concentration from 0.25% to 1% by weight significantly enhances cure depth and mechanical performance. At 1% CQ loading, cure depth reaches 3 mm, compared to 2 mm at 0.5% CQ or lower concentrations [1]. Flexural strength increases progressively with CQ concentration, while elastic modulus shows a positive correlation with degree of conversion [1]. Shrinkage stress also increases with CQ concentration, establishing 1% CQ as the optimized balance point for maximum conversion, mechanical strength, and minimum shrinkage [1].

Cure depth vs. CQ loading
Head-to-head
1% CQ: 3 mm cure depth; 0.5% CQ: 2 mm cure depth in Bis-GMA/TEGDMA composite
Reported 50% increase in cure depth at 1% CQ supports formulation-specific loading optimization
Shrinkage stress also increases with concentration
cure depth flexural strength degree of conversion

Camphorquinone in Dual-Wavelength 3D Printing: Volumetric Fabrication Performance

A methacrylate-based resin containing 0.1 wt% camphorquinone (CQ) as the 473 nm photoinitiator, combined with 0.1 wt% ethyl 4-(dimethylamino)benzoate co-initiator, achieved full-depth photocuring to 4.6 mm following a 2-minute exposure to 473 nm light alone [1]. The dual-wavelength system enabled volumetric fabrication of complex geometries with print times reduced from 20 minutes (commercial single-wavelength printer) to 2 minutes [1]. This performance establishes CQ as a viable visible-light initiator for high-speed volumetric additive manufacturing applications beyond traditional dental composites.

Volumetric 3D printing
Class-level inference
0.1 wt% CQ with co-initiator achieves 2 min print time vs. 20 min commercial reference (90% reduction)
Visible-light initiation enables high-speed dual-wavelength volumetric fabrication
Performance reported for methacrylate-based resin system
volumetric 3D printing dual-wavelength polymerization additive manufacturing

Camphorquinone Cytotoxicity Profile: Concentration-Dependent Effects on Dental Pulp Cells

Camphorquinone (CQ) exhibits concentration-dependent cytotoxicity in human dental pulp cells. At 1 mM CQ, cell viability decreases to approximately 70% after 24-hour incubation; at 2 mM, viability drops to approximately 50% [1]. This dose-response relationship establishes a quantitative safety threshold for unreacted CQ leaching from cured dental composites. Formulations that maximize degree of conversion minimize residual monomer and unreacted CQ, thereby reducing potential cytotoxic exposure below the 1 mM threshold observed in vitro [1].

Dental pulp cell viability
Supporting evidence
~70% viability at 1 mM CQ; ~50% at 2 mM after 24 h
Reported cell-viability response context; concentration-dependent
Conversion-driven residual CQ may influence endpoint; requires formulation review
cytotoxicity dental pulp cells biocompatibility

Camphorquinone/Amine Kinetic Parameters: Polymerization Rate Dependence on Co-Initiator Concentration

The polymerization rate of dimethacrylates initiated by camphorquinone (CQ)/amine systems exhibits half-order dependence on amine concentration at low levels, becomes independent of amine concentration at intermediate levels, and shows slight retardation at high amine concentrations [1]. Amine efficiency for enhancing initiation follows the order: tertiary > secondary > primary amine [1]. This kinetic profile contrasts with Type I photoinitiators (e.g., TPO, BAPO) that do not require co-initiators and exhibit different rate dependencies [2].

CQ/amine kinetics
Class-level inference
Polymerization rate: half-order at low amine, independent at intermediate, retarded at high amine concentration
Type II mechanism requires precise amine ratio optimization unlike direct-cleavage Type I
Tertiary amines recommended for highest initiation efficiency
polymerization kinetics co-initiator ratio amine efficiency

Camphorquinone (CAS 10373-78-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Visible-Light-Cured Dental Composite Formulation Requiring 3 mm Incremental Cure Depth

Procure camphorquinone (CQ) at ≥97% purity for dental restorative composites requiring 3 mm incremental cure depth under standard blue LED (468 nm) curing units. Formulations should target 1% CQ by weight in the resin matrix to achieve this cure depth, as concentrations of 0.5% or lower yield only 2 mm depth [1]. This specification is critical for Class II restorations where adequate depth of cure ensures complete polymerization in deep cavity preparations, minimizing unreacted monomer and associated cytotoxicity risks [2].

High-Speed Volumetric 3D Printing with Visible-Light Initiation and Photoinhibition

Utilize camphorquinone (CQ) at 0.1 wt% with ethyl 4-(dimethylamino)benzoate co-initiator in dual-wavelength volumetric 3D printing resins. This system achieves full-depth curing (4.6 mm) in 2 minutes under 473 nm light, representing a 90% print time reduction compared to single-wavelength commercial printers [3]. CQ's 468 nm absorption maximum enables selective photoinitiation while 365 nm photoinhibition defines void regions, enabling complex geometry fabrication inaccessible to UV-only photoinitiators like TPO or BAPO [3].

Hybrid Photoinitiator System with Phenylpropanedione (PPD) for Optimized Conversion and Mechanical Properties

For applications demanding higher monomer conversion than CQ alone can provide, procure both camphorquinone and phenylpropanedione (PPD) for hybrid photoinitiator systems. While PPD alone yields higher conversion efficiency than CQ [4], its solo use compromises final polymer mechanical properties. Co-formulation of CQ and PPD delivers synergistic benefits: PPD enhances conversion while CQ maintains structural integrity [5]. This hybrid approach is validated for high-performance dental composites where maximum conversion and mechanical strength are concurrently required.

Dental Adhesive and Flowable Composite Formulations Requiring Controlled Shrinkage Stress

Specify camphorquinone (CQ) at concentrations of 0.25–0.5 wt% for flowable composites and dental adhesives where minimizing shrinkage stress is prioritized over maximum cure depth. At 0.25% CQ loading, shrinkage stress is significantly lower than at 1% CQ, with a corresponding reduction in elastic modulus [1]. This application scenario is appropriate for cavity liners, pit-and-fissure sealants, and adhesive layers where stress relief at the tooth-restoration interface is critical for long-term bond durability [1].

Application
Selection Property
Validation Focus
Visible-light dental composite with target cure depth
Optimized photoinitiator loading
Cure depth and degree of conversion under LED
High-speed volumetric 3D printing
Visible-light absorption compatibility
Dual-wavelength spatial control and print-time reduction
Dual-initiator composite for high conversion
Mechanical property retention
Hybrid photoinitiator synergy and final polymer strength
Low-shrinkage flowable composites
Reduced shrinkage stress
Shrinkage and modulus balance at lower loadings

Technical Documentation Hub

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